![molecular formula C13H12BrN B14339141 10-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline CAS No. 103620-42-4](/img/structure/B14339141.png)
10-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline is a chemical compound belonging to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
The synthesis of 10-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline can be achieved through several synthetic routes. One common method involves the bromination of 7,8,9,10-tetrahydrobenzo[f]quinoline using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is typically carried out in an organic solvent such as chloroform or dichloromethane under reflux conditions. The bromination reaction is highly selective, leading to the formation of the desired product with high yield.
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalytic systems and optimized reaction conditions can further enhance the yield and purity of the compound.
化学反应分析
10-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkyl groups. Common reagents for these reactions include sodium azide, potassium thiolate, and alkyl halides.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states. Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully hydrogenated derivatives. Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce quinoline derivatives with different functional groups.
科学研究应用
10-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates.
Biological Studies: The compound can be used as a probe to study biological processes and interactions. Its bromine atom can be replaced with radioactive isotopes for imaging and diagnostic purposes.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic and optical properties. It can be used in the synthesis of organic semiconductors and light-emitting diodes.
作用机制
The mechanism of action of 10-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, and DNA. The presence of the bromine atom can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved in its mechanism of action can vary depending on the biological system and the specific derivative used .
相似化合物的比较
10-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline can be compared with other similar compounds, such as:
7,8,9,10-Tetrahydrobenzo[f]quinoline: Lacks the bromine atom, resulting in different reactivity and applications.
10-Chloro-7,8,9,10-tetrahydrobenzo[f]quinoline: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and biological activities.
10-Iodo-7,8,9,10-tetrahydrobenzo[f]quinoline:
The uniqueness of this compound lies in the presence of the bromine atom, which imparts specific chemical and biological properties that can be exploited in various research and industrial applications .
属性
CAS 编号 |
103620-42-4 |
|---|---|
分子式 |
C13H12BrN |
分子量 |
262.14 g/mol |
IUPAC 名称 |
10-bromo-7,8,9,10-tetrahydrobenzo[f]quinoline |
InChI |
InChI=1S/C13H12BrN/c14-11-5-1-3-9-6-7-12-10(13(9)11)4-2-8-15-12/h2,4,6-8,11H,1,3,5H2 |
InChI 键 |
TZVGUOMWCOEZKD-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C2=C(C1)C=CC3=C2C=CC=N3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


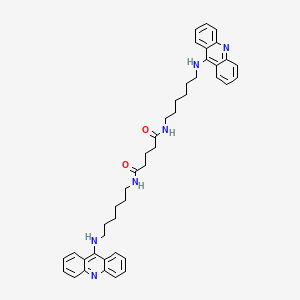
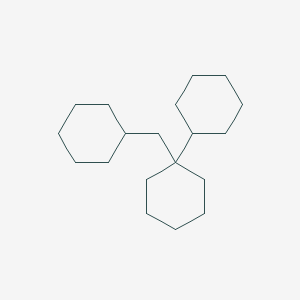
![N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14339084.png)
![Carbamic acid, [4-(octyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14339088.png)
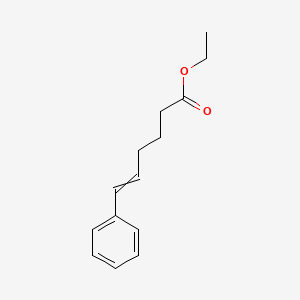
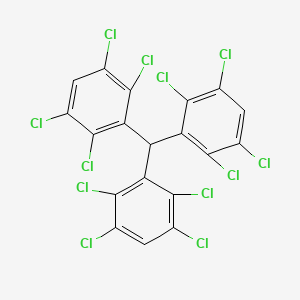
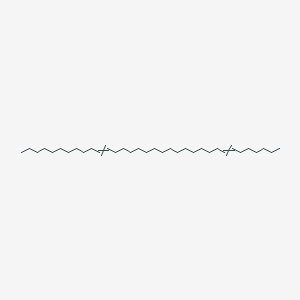
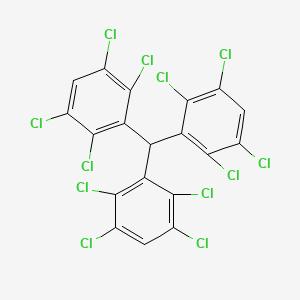
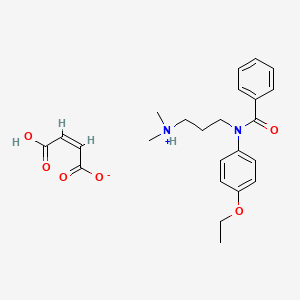
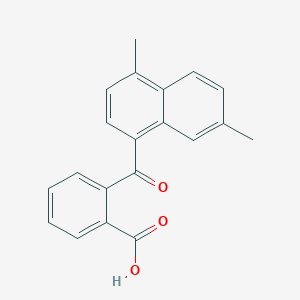
![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(2-oxo-2-phenylethyl)-, bromide](/img/structure/B14339127.png)
![3-[(3,3,5-Trimethylcyclohexyl)amino]phenol](/img/structure/B14339135.png)
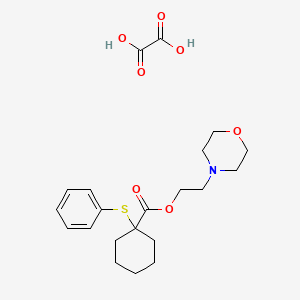
![2,2'-[2-(Hydroxymethyl)anthracene-9,10-diylidene]dipropanedinitrile](/img/structure/B14339158.png)
